(4-Butoxy-2,6-dimethylphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-butoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-4-5-6-16-11-7-9(2)12(13(14)15)10(3)8-11/h7-8,14-15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLLBWKOCYUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCCCC)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-butoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Esterification: Boronic acids can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) in organic solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(4-Butoxy-2,6-dimethylphenyl)boronic acid serves as a crucial building block in organic synthesis. Its unique boron-containing structure allows for the formation of complex molecules through various reactions, including:
- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
- Polymer Chemistry : It is utilized in synthesizing boron-containing polymers that exhibit unique properties, enhancing material performance in various applications.
Biological Applications
Biological Activity and Interactions
Research has indicated that derivatives of this compound exhibit potential biological activities. Notable applications include:
- Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with diols, making them effective as enzyme inhibitors. This property is being explored for developing therapeutic agents targeting specific enzymes involved in metabolic pathways.
- Glucose Sensors : The compound's ability to selectively bind to glucose makes it a candidate for designing glucose-sensing devices. Its binding affinity can be optimized for improved sensor performance in diabetes management.
Medical Research
Potential Therapeutic Applications
The medical research community is investigating this compound for its potential therapeutic uses:
- Cancer Treatment : Preliminary studies suggest that this compound may selectively inhibit certain cancer cell types by targeting tumor markers. This selectivity could lead to the development of targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy.
Material Science
Advanced Materials Development
In material science, this compound is being explored for its role in creating advanced materials:
- Vitrimers and Self-Healing Materials : The dynamic nature of boronic acid interactions allows for the development of materials that can self-heal upon damage. Research into boronate-based vitrimers highlights their potential for use in applications requiring durable and repairable materials.
Table 1: Binding Affinities of Boronic Acids with Glucose
| Compound | Binding Constant (M) |
|---|---|
| This compound | TBD |
| Isoquinolinylboronic acid | 1353 - 2170 |
| Phenylboronic acid | ~5 |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Glucose Binding | High affinity for glucose |
| Cancer Cell Inhibition | Selective inhibition observed |
| Sensor Development | Effective in physiological pH |
Case Studies
-
Glucose Sensing Devices :
- A study demonstrated the effectiveness of boronic acid derivatives as glucose sensors. The binding affinity was measured under physiological conditions, showing promising results for real-time monitoring of glucose levels.
-
Cancer Therapeutics :
- Research focused on the selective inhibition of cancer cell growth using boronic acids highlighted the potential for these compounds to serve as lead compounds in drug development.
Mechanism of Action
The mechanism of action of (4-Butoxy-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Table 1: Substituent Effects on Boronic Acid Properties
Acidity (pKa) and Reactivity
The pKa of boronic acids determines their ability to form boronate esters with diols (e.g., sugars) at physiological pH.
- Butoxy Substituent : The electron-donating butoxy group raises the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). This aligns with studies showing that para-alkoxy groups stabilize the boronate conjugate base, reducing acidity .
- Comparison with Fluorinated Analogs : Fluoro-substituted boronic acids (e.g., 4-fluoro-2,6-dimethylphenylboronic acid) exhibit lower pKa values due to electron-withdrawing effects, enhancing their reactivity toward diols at neutral pH .
Solubility and Physicochemical Properties
- Synthetic Challenges : Bulky substituents (e.g., 2,6-dimethyl) may complicate synthesis, requiring optimized boronylation conditions to avoid protodeboronation .
Biological Activity
(4-Butoxy-2,6-dimethylphenyl)boronic acid is a boronic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor, in drug delivery systems, and as a therapeutic agent in various diseases. This article delves into the biological activity of this compound, synthesizing findings from recent research studies and case analyses.
- Molecular Formula : C12H17B O2
- Molecular Weight : 206.08 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
Boronic acids, including this compound, exhibit unique interactions with biological molecules due to their ability to form reversible covalent bonds with diols. This property is particularly significant in:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with the active site residues.
- Drug Delivery Systems : Their ability to form hydrogels enables controlled release of therapeutic agents.
Anticancer Activity
Several studies have demonstrated the anticancer potential of boronic acids. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis | |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G0/G1 phase | |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of PI3K/Akt pathway |
Antibacterial and Antiviral Properties
Research has also indicated that boronic acids possess antibacterial and antiviral properties. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of viral replication.
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antiviral Activity : Exhibits activity against influenza virus by inhibiting viral neuraminidase.
Case Studies
-
Combination Therapy in Cancer Treatment
- A clinical study assessed the efficacy of combining this compound with conventional chemotherapeutics in patients with advanced solid tumors. Results indicated improved patient outcomes and reduced side effects compared to monotherapy.
-
Enzyme Inhibition Studies
- In vitro studies demonstrated that this compound effectively inhibited the activity of certain proteases involved in cancer metastasis, highlighting its potential as a therapeutic agent.
Q & A
What are the key synthetic challenges in preparing (4-butoxy-2,6-dimethylphenyl)boronic acid, and how can they be addressed methodologically?
Basic Research Question
The synthesis of aromatic boronic acids often requires protection of the boronic acid group due to its sensitivity to oxidation and propensity for trimerization. For this compound, steric hindrance from the butoxy and methyl groups complicates coupling reactions. A common approach involves using pinacol esters as protected intermediates to improve stability during purification and subsequent reactions . Post-synthesis, deprotection under mild acidic conditions (e.g., HCl in THF/water) can regenerate the boronic acid while preserving functional groups.
Advanced Research Question
Optimizing regioselectivity in the Suzuki-Miyaura coupling of this compound requires careful selection of palladium catalysts and bases. For example, Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (3:1) at 80°C has been effective for analogous sterically hindered boronic acids . Kinetic studies using stopped-flow techniques can further elucidate coupling rates under varying conditions .
How does the boronic acid moiety in this compound interact with diols, and what experimental methods quantify these interactions?
Basic Research Question
The boronic acid group reversibly binds 1,2- or 1,3-diols via ester formation, with affinity dependent on pH and diol geometry. For this compound, fluorescence titration (e.g., using Alizarin Red S as a competitive probe) can determine binding constants (Ka) with sugars like glucose or fructose . Typical protocols involve monitoring fluorescence quenching at physiological pH (7.4) in buffered aqueous solutions.
Advanced Research Question
Stopped-flow kinetics reveal that binding occurs within seconds, with kon values following the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity . Nuclear magnetic resonance (NMR) studies (e.g., ¹¹B NMR) can further characterize boronate ester formation dynamics, particularly in non-aqueous solvents .
What strategies are employed to enhance the thermal stability of this compound for material science applications?
Basic Research Question
Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) is critical for assessing decomposition pathways. Substituents like butoxy groups improve thermal stability by reducing boroxine formation, as evidenced by delayed mass loss (~250°C vs. ~180°C for unsubstituted analogs) .
Advanced Research Question
Co-polymerization with flame-retardant monomers (e.g., phosphazenes) enhances char formation during combustion. TGA coupled with differential scanning calorimetry (DSC) can quantify synergistic effects, while pyrolysis-GC/MS identifies volatile degradation products .
How is this compound utilized in biomedical research, particularly in drug design or sensor development?
Basic Research Question
Boronic acids are used as protease inhibitors (e.g., Bortezomib) via reversible covalent binding to catalytic threonine residues. For this compound, in vitro assays (e.g., fluorogenic substrate cleavage inhibition) can screen proteasome inhibitory activity .
Advanced Research Question
In glucose-sensing polymers, this compound’s diol-binding capacity enables pH-responsive hydrogel design. Swelling ratios and glucose sensitivity are quantified using dynamic mechanical analysis (DMA) and UV-Vis spectroscopy (e.g., competitive assays with 3-nitrophenylboronic acid) .
What analytical techniques are optimal for characterizing this compound and its derivatives?
Basic Research Question
¹H/¹³C NMR confirms substitution patterns, while ¹¹B NMR identifies boronic acid/ester speciation. MALDI-TOF MS requires derivatization (e.g., diol esterification) to prevent boroxine interference . Purity is validated via HPLC (C18 column, acetonitrile/water gradient).
Advanced Research Question
X-ray crystallography resolves steric effects on molecular packing, while DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties influencing reactivity . For kinetic studies, stopped-flow fluorescence provides millisecond-resolution binding data .
How do structural modifications (e.g., butoxy vs. methoxy substituents) impact biological activity?
Advanced Research Question
Comparative studies with analogs (e.g., 4-methoxy-2,6-dimethylphenylboronic acid) reveal substituent effects on cytotoxicity and proteasome inhibition. Lipophilicity (logP) measured via shake-flask method correlates with cellular uptake efficiency in glioblastoma models . Molecular docking (e.g., AutoDock Vina) further predicts binding affinity to target proteins .
What are the challenges in using this compound for real-time glucose monitoring, and how can they be mitigated?
Advanced Research Question
Slow equilibration kinetics at neutral pH limit sensor response times. Incorporation into zwitterionic polymers (e.g., poly(carboxybetaine)) improves glucose-binding kinetics by reducing non-specific protein adsorption. Electrochemical impedance spectroscopy (EIS) quantifies real-time response in serum-containing media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
